Sulfo-Cyanine 5 NHS Ester
Overview
Description
Sulfo-Cyanine 5 NHS Ester is a water-soluble, amine-reactive red-emitting fluorescent dye . It is used for the labeling of various amine-containing molecules in an aqueous phase without the use of any organic co-solvent . It is also a reagent of choice for the labeling of antibodies, sensitive proteins, and others which require reactions in a purely aqueous environment .
Molecular Structure Analysis
The molecular formula of Sulfo-Cyanine 5 NHS Ester is C36H40N3NaO10S2 . The InChI and Canonical SMILES are available on PubChem .Chemical Reactions Analysis
Sulfo-Cyanine 5 NHS Ester reacts with amino groups to form stable amide bonds . This reaction is commonly used in bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes .Physical And Chemical Properties Analysis
The molecular weight of Sulfo-Cyanine 5 NHS Ester is 761.8 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 11 . The topological polar surface area is 201 Ų . It is soluble in water, DMF, and DMSO .Scientific Research Applications
High Sensitivity Protein Analysis
Sulfo-Cyanine 5 NHS Ester has been utilized for high sensitivity analysis of proteins. A study demonstrated its effectiveness in derivatizing proteins for improved detection sensitivity in protein analysis, particularly in detecting low abundance proteins. The use of Sulfo-Cyanine 5 NHS Ester resulted in a significant reduction in the limit of detection for proteins, highlighting its potential in quantitative protein analysis (Qiao et al., 2009).
Bioconjugation Techniques
NHS esters, including Sulfo-Cyanine 5 NHS Ester, are crucial in various bioconjugation techniques. These techniques include labeling proteins with fluorescent dyes, surface activation of chromatographic supports, and chemical synthesis of peptides. The quantification of NHS esters is essential for determining reagent purity and degradation, which is critical for the reliability and yield of bioconjugation reactions (Klykov & Weller, 2015).
Mucoadhesive Applications
Sulfo-Cyanine 5 NHS Ester has been compared with other compounds for its mucoadhesive properties. Studies have shown that polymers modified with Sulfo-Cyanine 5 NHS Ester exhibit strong mucoadhesive properties due to the formation of covalent bonds with mucus, which is significant in medical and pharmaceutical applications (Leichner et al., 2019).
Fluorescent Protein Labels
Sulfo-Cyanine 5 NHS Ester is used in synthesizing fluorescent protein labels. These labels have applications in diagnostics and cytometry, and they are beneficial due to their water solubility and pH-insensitive fluorescence. Such labels can be conjugated to antibodies and DNA for use in flow cytometry and confocal microscopy (Mujumdar et al., 1996).
Enhancement of Polymer Solubility
Sulfo-Cyanine 5 NHS Ester has been used to enhance the solubility of polymers in various solvents. This application is significant in materials science, where the solubility of polymers like polyaniline is a key factor in their practical utility (Kulszewicz-Bajer et al., 2000).
Water-Soluble Amine-Reactive Reagents
Sulfo-Cyanine 5 NHS Ester serves as a water-soluble amine-reactive reagent. This property is advantageous in labeling biomolecules, where water solubility is often a desirable trait for ease of use and compatibility with biological systems (Gee et al., 1999).
Quantitative Assay of Sulfo-NHS Esters
The ability to quantitatively assay Sulfo-Cyanine 5 NHS Ester is crucial in determining its concentration and purity, which are important parameters in its application in scientific research. This assay helps optimize the use of active esters in various research and industrial applications (Presentini, 2017).
Safety And Hazards
Future Directions
Sulfo-Cyanine 5 NHS Ester is primarily used for labeling peptides and oligos . It is an alternative dye used in replacing Cy5 that was originally developed by GE Healthcare . Future research may focus on the development of new types of optical tags with cyanine dyes combined with plasmonic nanoparticles for bioimaging .
properties
IUPAC Name |
sodium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H41N3O10S2.Na/c1-35(2)26-22-24(50(43,44)45)15-17-28(26)37(5)30(35)12-8-6-9-13-31-36(3,4)27-23-25(51(46,47)48)16-18-29(27)38(31)21-11-7-10-14-34(42)49-39-32(40)19-20-33(39)41;/h6,8-9,12-13,15-18,22-23H,7,10-11,14,19-21H2,1-5H3,(H-,43,44,45,46,47,48);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLBFAAZKFROET-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N3NaO10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
761.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfo-Cyanine 5 NHS Ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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